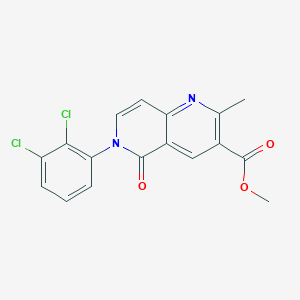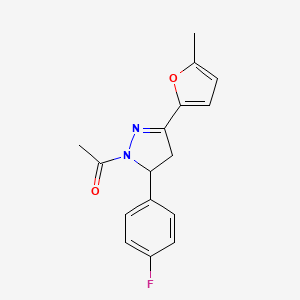![molecular formula C22H23NO B5156327 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5156327.png)
3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone, also known as INPP4B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
作用機序
The mechanism of action of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone involves the inhibition of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone, which leads to the accumulation of phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) and the subsequent activation of the AKT/mTOR signaling pathway. This activation results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have demonstrated that the compound suppresses tumor growth and metastasis in various animal models.
実験室実験の利点と制限
One of the main advantages of using 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone in lab experiments is its specificity towards 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone. This specificity allows for the selective inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
Several future directions for the use of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone in cancer research have been proposed. These include the investigation of its efficacy in combination with other anti-cancer drugs, the development of more soluble analogs, and the exploration of its potential applications in other diseases that involve dysregulation of the PI3K/AKT/mTOR signaling pathway. Additionally, further studies are needed to elucidate the long-term effects of the compound and its potential toxicity.
合成法
The synthesis of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone involves the reaction of 4-isopropylaniline with 2-naphthaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several research papers, and the purity of the compound has been confirmed through various analytical techniques such as NMR and HPLC.
科学的研究の応用
3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone has been shown to be a potent inhibitor of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone, a phosphoinositide phosphatase that is overexpressed in several types of cancers. 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Therefore, the inhibition of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone by 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone has the potential to suppress cancer cell growth and proliferation.
特性
IUPAC Name |
1-naphthalen-2-yl-3-(4-propan-2-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-16(2)17-9-11-21(12-10-17)23-14-13-22(24)20-8-7-18-5-3-4-6-19(18)15-20/h3-12,15-16,23H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKQVUXDQBWHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-2-yl-3-(4-propan-2-ylanilino)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156255.png)
![3-{[2-(2-bromobenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5156269.png)

![N-(3-chloro-4-methylphenyl)-3-[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5156286.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5156299.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate](/img/structure/B5156305.png)
![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B5156311.png)
![9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5156314.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156316.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-indanecarboxamide](/img/structure/B5156332.png)
![3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156345.png)
![1-(1,3-thiazol-2-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5156350.png)

![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)